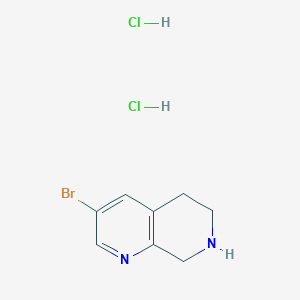

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride

Description

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.2ClH/c9-7-3-6-1-2-10-5-8(6)11-4-7;;/h3-4,10H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOZQULMJVQNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=N2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Substitution Reactions

Mechanism: The bromine atom at position 3 undergoes nucleophilic substitution via palladium-catalyzed coupling or direct displacement.

The bromine's position and the dihydrochloride form enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura coupling .

Oxidation and Reduction

The tetrahydro ring system allows oxidation to form fully aromatic naphthyridine derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₂, H₂O₂ | Acetonitrile, 50°C, 8 h | 1,7-naphthyridine | 82% | |

| LiAlH₄ | THF, 0°C, 2 h | Dihydro derivative | 78% |

Oxidation converts the partially saturated ring into a fully aromatic system, altering its electronic properties.

Coupling Reactions

Mechanism: Palladium-catalyzed cross-coupling enables the formation of biaryl compounds.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Toluene, 100°C, 12 h | Biphenyl derivative | 85% | |

| [PdCl₂(dppf)] | Dioxane/H₂O, 110°C, 16 h | Aryl-naphthyridine hybrid | 90% |

These reactions are critical for generating biologically active molecules, such as antiviral agents .

Side Reactions and Stability

-

Lactone Formation: Acid-catalyzed cyclization produces lactone byproducts (e.g., 14% yield in substitution reactions) .

-

Thermal Stability: The dihydrochloride form enhances stability under standard conditions but decomposes >150°C.

Mechanistic Insights

The bromine substituent directs nucleophilic attack to position 3, while the dihydrochloride form facilitates solubility in polar solvents.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula CHBrClN and a molecular weight of 285.99 g/mol. Its dihydrochloride form enhances solubility and stability, making it suitable for various laboratory applications. The presence of a bromine atom and a nitrogen-containing naphthyridine core provides a versatile scaffold for further chemical modifications.

Biological Interaction Studies

1. Enzyme Interaction:

Studies have focused on the binding affinity of 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride to various enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. For example, the compound may modulate enzyme activity or influence cellular signaling pathways.

2. Therapeutic Potential:

The compound's ability to interact with specific molecular targets suggests potential therapeutic applications. Initial investigations have indicated that it may play a role in treating diseases by inhibiting certain enzymes or altering receptor activity.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound compared to structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | Variation in ring structure (position of nitrogen) |

| 5-Bromo-1H-pyrrolo[2,3-b]quinolin-4(5H)-one | Contains additional oxygen functionality |

| 4-Bromonaphthalene | Aromatic compound without nitrogen |

| 3-Amino-5-bromo-1H-pyrazole | Different heterocyclic structure |

This table illustrates how the specific combination of a naphthyridine core with a bromine substituent at the 3-position distinguishes this compound from others.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride involves its interaction with molecular targets in biological systems. The bromine atom and the naphthyridine ring structure allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Isomerism: 1,7- vs. 1,6-Naphthyridine Derivatives

The position of nitrogen atoms in the naphthyridine backbone significantly impacts molecular interactions and applications.

The 1,7-isomer (target compound) is often preferred in medicinal chemistry for its spatial arrangement, which facilitates binding to specific biological targets. In contrast, the 1,6-isomer may exhibit distinct pharmacokinetic properties due to altered nitrogen positioning .

Substituent Variations: Bromine vs. Other Functional Groups

The bromine atom in the target compound enables versatile cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine derivatives are less reactive. Nitro groups expand utility in redox-active pathways but may reduce stability .

Salt Forms: Impact on Solubility and Stability

Salt selection affects physicochemical properties critical for industrial applications.

The dihydrochloride salt is favored in aqueous reaction conditions, while dihydrobromide may complicate purification due to bromide ion interference .

Biological Activity

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride is a heterocyclic compound with potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activities based on recent studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C8H11BrCl2N2

- Molecular Weight : 286.00 g/mol

- CAS Number : 2177267-75-1

- Purity : ≥95% .

Synthesis

The synthesis of 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves cyclization reactions of suitable precursors. Various methods have been reported in literature, including the use of bromination agents and cyclizing agents to achieve the desired naphthyridine structure .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent , particularly against p53-deficient tumors. It acts as a selective inhibitor of Class I PI3-kinase enzymes, which are involved in cellular proliferation pathways. The inhibition of these kinases may lead to reduced tumor growth and proliferation .

Antimicrobial Properties

In vitro assays have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial activities. The compound has shown effectiveness against various bacterial strains and fungi. This activity is attributed to its ability to interfere with microbial cell wall synthesis and function .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes:

- Monoamine Oxidase (MAO) : It has been evaluated for its potential as a MAO inhibitor, which is relevant for treating neurological disorders .

- Protein Kinases : Its derivatives have been tested as inhibitors of Plasmodium protein kinases, demonstrating potential applications in antimalarial therapies .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound is likely to be well absorbed and can cross the blood-brain barrier. It has been classified as a substrate for P-glycoprotein but does not inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile for further development .

Case Study 1: Antitumor Efficacy

In a study focusing on p53-deficient tumors, treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the selective inhibition of PI3K pathways .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial potency of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli strains. The compound's mechanism was proposed to involve disruption of bacterial cell membrane integrity .

Q & A

Q. How should researchers resolve contradictions between computational predictions and experimental outcomes in bromination reactions?

- Methodological Answer : Apply ICReDD's feedback loop: (1) Re-examine quantum chemical calculations (DFT-level) for transition state barriers; (2) Perform controlled kinetic studies under varying Br₂ concentrations; (3) Use HPLC-MS to detect transient intermediates. Discrepancies >20% yield require recalibration of computational solvation models .

Q. What methodologies enable late-stage functionalization of the 5,6,7,8-tetrahydro-1,7-naphthyridine core while preserving the bromine substituent?

- Methodological Answer : Employ protecting group strategies (e.g., Boc at N-7) before performing Suzuki couplings at C-3. Alternatively, use low-temperature lithiation (LDA, -78°C) followed by electrophilic quenching to maintain ring saturation. Monitor debromination risks via in-situ UV-Vis spectroscopy .

Q. What advanced characterization techniques are essential for detecting dihydrochloride salt formation versus free base contamination?

- Methodological Answer : Combine (1) TGA-DSC to analyze decomposition profiles (ΔH of HCl loss), (2) ³⁵Cl solid-state NMR to quantify chloride environments, and (3) pH-solubility profiling in DMSO/H₂O mixtures. Contamination >2% free base requires reprecipitation from HCl-saturated EtOH .

Q. How can machine learning enhance the development of novel derivatives from this brominated naphthyridine scaffold?

- Methodological Answer : Train neural networks on (1) Hammett σ values of substituents, (2) steric maps from crystallographic databases, and (3) reaction yields from historical data (≥50 examples). Use SHAP analysis to identify dominant features influencing regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.